Product packaging for Ethyl 2,6-dimethoxypyridine-3-carboxylate(Cat. No.:CAS No. 562840-46-4)

Ethyl 2,6-dimethoxypyridine-3-carboxylate

Cat. No.: B1455261
CAS No.: 562840-46-4
M. Wt: 211.21 g/mol
InChI Key: HUJKOQKBQIUEHH-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethoxypyridine-3-carboxylate (CAS 562840-46-4) is a valuable pyridine-based chemical building block for advanced organic synthesis and medicinal chemistry research. This compound serves as a key precursor for developing novel small-molecule inhibitors, particularly for research targeting human 2-oxoglutarate (2OG)-dependent oxygenases such as aspartate/asparagine-β-hydroxylase (AspH) . AspH is a potential medicinal chemistry target for anticancer therapy, as it is upregulated on the cell surface of invasive cancer cells and is associated with enhanced tumor invasiveness . Researchers also utilize this chemical scaffold in the synthesis of complex heterocyclic systems, including pyrido[2,3-d]pyrimidin-7-one derivatives, which are investigated for their potential as anti-angiogenic and anticancer agents . Furthermore, pyridine carboxylate derivatives find application as intermediates in the development of functional organic materials, such as cationic dyes for coloring various substrates . As a versatile synthon, it enables further functionalization at the ester and methoxy groups, facilitating the creation of diverse compound libraries for structure-activity relationship (SAR) studies . The product is characterized by a high purity level and comes with detailed analytical data. Handle with care in a well-ventilated place and wear suitable protective clothing, as it may cause skin and eye irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B1455261 Ethyl 2,6-dimethoxypyridine-3-carboxylate CAS No. 562840-46-4

Properties

IUPAC Name

ethyl 2,6-dimethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-6-8(13-2)11-9(7)14-3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJKOQKBQIUEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697507
Record name Ethyl 2,6-dimethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562840-46-4
Record name Ethyl 2,6-dimethoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2,6-dimethoxypyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with two methoxy groups and a carboxylate ester, which contributes to its unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_4

The compound's structure allows for various chemical interactions, particularly due to the electron-withdrawing nature of the carboxylate group and the electron-donating properties of the methoxy groups. These characteristics enhance its reactivity and binding affinity with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This is particularly relevant in studies involving monooxygenases and other enzymatic pathways.
  • Hydrogen Bonding : The methoxy groups can participate in hydrogen bonding, influencing the compound's binding affinity and specificity towards various biological targets.

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticancer properties. For instance, a related study investigated N-(2,6-Dimethoxypyridine-3-yl)-9-Methylcarbazole-3-Sulfonamide as a novel tubulin ligand against human cancer cells. The study demonstrated significant anticancer efficacy, suggesting that similar compounds may also possess potent anticancer activities .

Neuroprotective Effects

This compound has been evaluated for its neuroprotective effects. It has shown potential in mitigating neuronal damage through modulation of neurotransmitter systems and reduction of oxidative stress .

Synthesis and Biological Evaluation

A synthesis route for this compound typically involves converting 2,6-dimethoxypyridine into its carboxylic acid form followed by esterification with ethanol. This method ensures high yields and purity suitable for biological assays.

StudyCompound TestedBiological ActivityMethodologyResults
This compoundEnzyme modulationIn vitro assaysSignificant modulation of enzyme activity observed
N-(2,6-Dimethoxypyridine-3-yl)-9-Methylcarbazole-3-SulfonamideAnticancer effectsCell viability assays on HL-60 cellsIC50 values indicating effective antiproliferative activity

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Reactivity

Methyl 2,6-Dimethoxypyridine-3-carboxylate (CAS 65515-26-6)
  • Structure : Differs only in the ester group (methyl vs. ethyl).
  • Applications : Frequently listed in chemical catalogs (e.g., Aaron Chemicals LLC) as a synthetic intermediate, suggesting utility in cross-coupling reactions or heterocyclic derivatization .
  • Synthesis : Likely synthesized via esterification of 2,6-dimethoxypyridine-3-carboxylic acid, analogous to methods for ethyl esters.
Ethyl 5-Bromo-2,6-dimethoxypyridine-3-carboxylate (CAS not provided)
  • Structure : Bromine substituent at the 5-position.
  • Properties: Hazards: Classified with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Ethyl 4-Hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Features a tetrahydropyridine core with phenyl and piperidine substituents.

Physicochemical Properties (Inferred)

Property This compound Methyl Analog (CAS 65515-26-6) Ethyl 5-Bromo Derivative
Molecular Formula C₁₀H₁₃NO₅ C₉H₁₁NO₅ C₁₀H₁₂BrNO₄
Molecular Weight ~227.22 g/mol ~213.19 g/mol ~298.12 g/mol
Polarity Moderate (ester + methoxy groups) Similar Higher (Br increases polarizability)
Stability Likely stable under ambient conditions Commercial availability suggests stability Bromine may reduce thermal stability

Preparation Methods

Starting Materials and Key Intermediates

  • 2,6-Dichloropyridine-3-carboxylate and 2,6-difluoropyridine-3-carboxylate are common precursors used for nucleophilic substitution to introduce methoxy groups.
  • Methyl or ethyl esters of pyridine-3-carboxylic acid derivatives are typically used to facilitate ester functionality.
  • Nucleophiles such as sodium methoxide (NaOMe) or potassium methoxide (KOMe) provide the methoxy groups.

General Synthetic Strategy

The synthesis generally follows these steps:

  • Step 1: Preparation of Halogenated Pyridine Ester Precursors

    Starting from 2,6-difluoropyridine or 2,6-dichloropyridine derivatives, the corresponding pyridine-3-carboxylate esters are prepared. For example, methyl 2,6-difluoropyridine-3-carboxylate can be synthesized from 2,6-difluoropyridine-3-carboxylic acid.

  • Step 2: Nucleophilic Substitution with Methoxide

    The key step involves nucleophilic substitution of halogen atoms at the 2- and 6-positions by methoxide ions. Reaction conditions such as solvent choice, temperature, and nucleophile concentration critically influence regioselectivity and yield.

  • Step 3: Purification and Characterization

    The resulting methoxypyridine esters are purified by recrystallization or chromatography. Structural confirmation is achieved by NMR spectroscopy, including differential Nuclear Overhauser Effect (NOE) experiments to assign substitution positions.

Detailed Reaction Conditions and Outcomes

Entry Starting Material Nucleophile Solvent Temperature Product Distribution (2- vs 6-methoxy) Yield (%) Notes
1 Methyl 2,6-difluoropyridine-3-carboxylate (12) Sodium methoxide Acetonitrile (CH3CN), CH2Cl2, THF 5 °C Predominantly 2-methoxy (20) High Regioselectivity favors substitution at 2-position under these conditions
2 Methyl 2,6-dichloropyridine-3-carboxylate (16) Sodium methoxide DMF + MeOH Room temperature Predominantly 6-methoxy (24) High Solvent polarity and protic solvent promote substitution at 6-position
3 Methyl 2,6-dichloropyridine-3-carboxylate (16) 4-Methylbenzenethiolate anion DMF 5 °C >97% substitution at 6-position (25b) Quantitative High regioselectivity for 6-position substitution; intermediate for further methoxylation
4 6-(4-Methylbenzenethio)pyridine derivative Sodium methoxide THF Reflux Conversion to 2- and 6-methoxypyridine esters 87% Followed by oxidation and nucleophilic substitution to introduce methylamino group

Table 1: Summary of nucleophilic substitution reactions leading to methoxypyridine-3-carboxylate esters

Regioselectivity Factors

  • Solvent Effects: Aprotic solvents like DMF favor substitution at the 6-position, while less polar solvents favor the 2-position.
  • Nucleophile Steric Effects: Bulky nucleophiles such as 4-methylbenzenethiolate anion show high regioselectivity for the 6-position due to steric hindrance.
  • Temperature: Lower temperatures (around 5 °C) improve regioselectivity and yield by minimizing side reactions.

Representative Synthetic Route (From Research Data)

  • Nucleophilic Substitution on 2,6-Dichloropyridine-3-carboxylate:

    • Treat methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiol in the presence of potassium tert-butoxide in DMF at -30 °C.
    • Obtain a mixture highly enriched (>97%) in 6-substituted thioether derivative.
  • Methoxylation:

    • React the thioether intermediate with sodium methoxide in THF under reflux.
    • This converts the thioether to the corresponding methoxypyridine esters.
  • Oxidation and Amination:

    • Oxidize the sulfur moiety to sulfoxide using m-chloroperbenzoic acid.
    • Perform nucleophilic substitution of the sulfoxide with methylamine to introduce a methylamino group at the 6-position.
  • Final Bromination and Hydrolysis:

    • Brominate the methylamino intermediate with N-bromosuccinimide.
    • Perform alkaline hydrolysis to yield the target pyridine-3-carboxylic acid derivatives.

Additional Notes on Preparation

  • The overall yield of the target compound from the halogenated pyridine precursors can reach up to 67% after bromination and hydrolysis steps.
  • The use of methylamine and subsequent protection/deprotection steps are critical for introducing amino substituents in some synthetic routes.
  • Alternative methods involving oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid followed by esterification and reduction are reported for related compounds but are less direct for ethyl 2,6-dimethoxypyridine-3-carboxylate.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes
Halogenated Pyridine Ester Synthesis From 2,6-difluoropyridine or 2,6-dichloropyridine Methyl or ethyl 2,6-dihalopyridine-3-carboxylate esters
Nucleophilic Substitution Sodium methoxide or potassium methoxide in DMF, THF, or CH3CN Selective methoxy substitution at 2- or 6-position depending on solvent and temperature
Thioether Intermediate Formation 4-Methylbenzenethiol, potassium tert-butoxide, DMF, low temperature High regioselectivity for 6-position substitution
Oxidation and Amination m-Chloroperbenzoic acid, methylamine Introduction of methylamino groups if needed
Bromination and Hydrolysis N-Bromosuccinimide, alkaline hydrolysis Final conversion to pyridine-3-carboxylic acid derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,6-dimethoxypyridine-3-carboxylate
Reactant of Route 2
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Ethyl 2,6-dimethoxypyridine-3-carboxylate

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